molecular formula C16H17NO2 B15363649 p-Tolyl-m-tolylamino-acetic acid

p-Tolyl-m-tolylamino-acetic acid

Cat. No.: B15363649
M. Wt: 255.31 g/mol
InChI Key: UHKZOIYASLZHGV-UHFFFAOYSA-N
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Description

p-Tolyl-m-tolylamino-acetic acid is a substituted acetic acid derivative featuring two aromatic tolyl groups linked via an amino group. The "p-tolyl" group refers to a para-methylphenyl substituent (─C₆H₄─CH₃ at the para position), while the "m-tolyl" group denotes a meta-methylphenyl substituent (─C₆H₃(CH₃)─ at the meta position). The amino group (─NH─) bridges these two aromatic rings to the acetic acid backbone (─CH₂─COOH).

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

2-(3-methylanilino)-2-(4-methylphenyl)acetic acid

InChI

InChI=1S/C16H17NO2/c1-11-6-8-13(9-7-11)15(16(18)19)17-14-5-3-4-12(2)10-14/h3-10,15,17H,1-2H3,(H,18,19)

InChI Key

UHKZOIYASLZHGV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C(=O)O)NC2=CC=CC(=C2)C

Origin of Product

United States

Biological Activity

p-Tolyl-m-tolylamino-acetic acid (CAS: 21911-69-3) is a compound that has garnered attention in medicinal chemistry and biochemistry due to its potential biological activities. This article explores its synthesis, characterization, and biological implications, focusing on its anti-inflammatory and analgesic properties, interactions with biological macromolecules, and potential applications in drug development.

Chemical Structure and Synthesis

This compound is characterized by a tolyl group attached to an amino-acetic acid structure, with the molecular formula C9H11NO2C_9H_{11}NO_2 and a molecular weight of approximately 165.19 g/mol. It can be synthesized through various methods, including the reaction of p-toluidine with chloroacetic acid in the presence of a base. The compound is typically a white to off-white crystalline solid that is soluble in water and organic solvents.

Synthesis Methods:

  • Method 1: Reaction of p-toluidine with chloroacetic acid.
  • Method 2: Multicomponent protocols involving formaldehyde and ethyl pyruvate under acidic conditions .

Biological Activities

Research indicates that this compound exhibits several biological activities, particularly in the context of inflammation and pain management. Its structure allows it to interact with various biological targets, which may influence pathways related to pain and inflammation.

Anti-inflammatory and Analgesic Properties

Studies have shown that this compound may possess anti-inflammatory effects. Its derivatives are being investigated for enhanced efficacy in modulating inflammatory responses. The compound's ability to interact with specific receptors or enzymes suggests potential therapeutic applications in managing conditions characterized by inflammation.

Interaction with Biological Macromolecules

The interactions of this compound with proteins and enzymes are critical for understanding its biological activity. Research has highlighted its effects on enzyme activity and protein binding, which could lead to modulation of various biological pathways essential for drug design.

Key Findings:

  • The compound has been shown to affect protein-protein interactions (PPIs), making it a valuable tool in proteomics research.
  • It serves as a component in biotinylation reagents used for proximity labeling techniques.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds. The following table summarizes some noteworthy analogs:

Compound NameMolecular FormulaKey Characteristics
2-Amino-3-(p-tolyl)propanoic acidC10H13NO2Exhibits neuroprotective effects; involved in neurotransmission.
4-Aminobenzoic acidC7H9NO2Known for its role as a para-aminobenzoic acid derivative; used in sunscreen products.
2-PyridinylalanineC10H12N2O2Involved in various biochemical pathways; shows different pharmacological properties.

This compound stands out due to its specific structural features that facilitate unique interactions within biological systems compared to simpler amino acids or aromatic amines.

Case Studies

Recent studies have focused on the antiproliferative activity of newly synthesized derivatives of this compound against cancer cell lines. For instance, one study evaluated several derivatives using the MTT assay, revealing varying degrees of cytotoxicity against MCF-7 breast cancer cells . The findings suggest that modifications to the core structure can enhance anticancer activity.

Comparison with Similar Compounds

Structural Analogues and Derivatives

The table below compares p-Tolyl-m-tolylamino-acetic acid with structurally related compounds based on substituents, molecular weight, and applications:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Features Applications
This compound Not available C₁₆H₁₇NO₂ (inferred) ~255.31 (estimated) Amino-bridged p- and m-tolyl groups; polar due to ─NH─ and ─COOH Hypothetical: Drug intermediates, ligands for metal catalysis
p-Tolylacetic acid 622-47-9 C₉H₁₀O₂ 150.17 Single p-tolyl group attached to acetic acid Synthesis of esters, amides; pharmaceutical intermediates
o-Tolylacetic acid 140-39-6 C₉H₁₀O₂ 150.17 Ortho-methylphenyl substituent; lower steric hindrance than para/meta isomers Agrochemical precursors
2-(Dimethylamino)-2-(p-tolyl)acetic acid 230646-18-1 C₁₁H₁₅NO₂ 193.24 Dimethylamino and p-tolyl groups on the α-carbon of acetic acid Chiral building blocks in asymmetric synthesis
Pyrrolidin-1-yl-m-tolyl-acetic acid 1017117-26-8 C₁₃H₁₇NO₂ (inferred) ~219.28 Pyrrolidine ring fused to m-tolyl-acetic acid Potential bioactive molecule (e.g., enzyme inhibitors)

Key Differences in Properties

Acidity and Reactivity: p-Tolylacetic acid (pKa ~4.5–5.0) exhibits typical carboxylic acid behavior, forming salts and esters. In contrast, this compound likely has a lower pKa due to electron-withdrawing effects from the amino group, enhancing acidity .

Solubility and Polarity: p-Tolylacetic acid is sparingly soluble in water but miscible in organic solvents. 2-(Dimethylamino)-2-(p-tolyl)acetic acid shows enhanced solubility in polar aprotic solvents (e.g., DMF, DMSO) due to its tertiary amine .

Thermal Stability :

  • o-Tolyl acetate (CAS 533-18-6) has a boiling point of 83–85°C at 10 mmHg, while p-Tolylacetic acid ’s stability is higher due to stronger intermolecular hydrogen bonding .

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